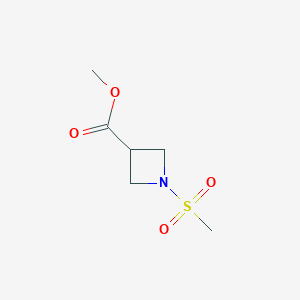

Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate

Übersicht

Beschreibung

Methylsulfonylmethane (MSM) is a popular dietary supplement used for a variety of purposes, including its most common use as an anti-inflammatory agent . It is the simplest of the alkylsulfonic acids .

Synthesis Analysis

While specific synthesis methods for “Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate” are not available, related compounds such as methylsulfonyl indole-benzimidazoles have been synthesized and studied for their anticancer properties . Another study discussed the synthesis of tetrasubstituted pyrimidine derivatives containing a methyl phenyl sulfone structure .Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. For example, the structure of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole derivatives was studied using 1H NMR, 13C NMR, and mass spectral analyses .Chemical Reactions Analysis

Methanesulfonyl chloride, a related compound, is highly reactive and is used to synthesize methanesulfonates in what is called the mesylation process .Physical And Chemical Properties Analysis

Methanesulfonyl chloride, a related compound, is a colorless or pale-yellow liquid at room temperature and has a powerful and unpleasant odor. It has a molar mass of 114.55 grams per mol and a density of 1.480 grams per cubic centimeter .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Methylsulfonylmethane (MSM) is widely recognized for its anti-inflammatory effects. It has been investigated in both animal models and human clinical trials. MSM supplementation has shown improvements in inflammation-related outcomes, making it a valuable candidate for managing inflammatory conditions .

Safety and Tolerability

MSM is Generally Recognized As Safe (GRAS) and well-tolerated by most individuals at dosages of up to four grams daily. Side effects are minimal and mild.

Wirkmechanismus

Target of Action

It’s worth noting that compounds with a methylsulfonyl group have been found to interact with various receptors and enzymes

Mode of Action

Compounds with a methylsulfonyl group have been suggested to bind to surface receptor sites, blocking the interaction of parasite and host . This is just one possible mode of action and the specific interactions of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate with its targets need to be further investigated.

Biochemical Pathways

For instance, some sulfonylureas have been found to be degraded by Pseudomonas fluorescens strain B2 by cleavage of the sulfonylurea bridge

Pharmacokinetics

It’s known that the pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .

Result of Action

Compounds with a methylsulfonyl group have been associated with various biological activities, including anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 1-methylsulfonylazetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c1-11-6(8)5-3-7(4-5)12(2,9)10/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGXPHCGRNPFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701183430 | |

| Record name | 3-Azetidinecarboxylic acid, 1-(methylsulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701183430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate | |

CAS RN |

1418117-81-3 | |

| Record name | 3-Azetidinecarboxylic acid, 1-(methylsulfonyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1418117-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidinecarboxylic acid, 1-(methylsulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701183430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027794.png)

![(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3027796.png)

![4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile](/img/structure/B3027802.png)

![4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B3027806.png)

![6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3027807.png)

![tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B3027809.png)